5-cyanofuran-2-carboxylic Acid

Description

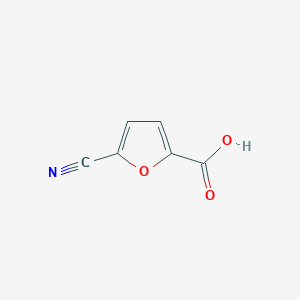

Structure

3D Structure

Properties

IUPAC Name |

5-cyanofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHCADSYQQJUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445929 | |

| Record name | 5-cyanofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212197-74-5 | |

| Record name | 5-cyanofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 5-Cyanofuran-2-Carboxylic Acid from 5-Formylfuran-2-Carboxylic Acid

Abstract

This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of 5-cyanofuran-2-carboxylic acid, a pivotal building block in medicinal chemistry and materials science. The protocol details the direct conversion of the readily available starting material, 5-formylfuran-2-carboxylic acid, to the desired nitrile. This document is intended for researchers, chemists, and professionals in drug development, offering a comprehensive overview of the synthetic strategy, a detailed experimental protocol, mechanistic insights, and critical considerations for process optimization and safety.

Introduction: The Significance of Furan Scaffolds

The furan ring is a privileged five-membered aromatic heterocycle that serves as a core structural motif in a multitude of pharmacologically active compounds.[1] Its unique electronic and steric properties often allow it to act as a bioisostere for phenyl rings, enhancing drug-receptor interactions, improving metabolic stability, and modulating bioavailability.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2]

Within this valuable class of compounds, this compound (CAS No: 212197-74-5) emerges as a particularly versatile synthetic intermediate.[3] The presence of both a nitrile (-CN) and a carboxylic acid (-COOH) group on the furan scaffold provides two distinct and reactive handles for further chemical elaboration. The nitrile group is a key precursor for synthesizing amides, amines, ketones, and tetrazoles, while the carboxylic acid allows for esterification, amidation, and other classical transformations.[4][5][6] This dual functionality makes it an attractive starting point for the construction of complex molecular architectures in drug discovery programs.[7]

This guide focuses on a direct and efficient synthesis of this compound from 5-formylfuran-2-carboxylic acid (FFCA), a commodity chemical derivable from biomass.[8][9][10] The presented methodology is selected for its operational simplicity, mild reaction conditions, and high reported yields, making it suitable for both academic research and process development laboratories.

Synthetic Strategy: Direct Conversion of Aldehyde to Nitrile

The core transformation in this synthesis is the conversion of a heteroaromatic aldehyde to its corresponding nitrile. While numerous methods exist for this conversion, a particularly effective and straightforward approach utilizes hydroxylamine-O-sulfonic acid (HOSA) in an aqueous acidic medium.[11][12][13] This one-pot method avoids the need for isolating the intermediate aldoxime and circumvents the use of harsh dehydrating agents or heavy metal catalysts, which are often required in traditional two-step procedures.[14]

The reaction with hydroxylamine-O-sulfonic acid is known for its high efficiency with a broad range of aromatic and aliphatic aldehydes, proceeding under mild conditions and tolerating a wide array of functional groups.[11][12][13] This makes it an ideal choice for the synthesis of this compound, where the carboxylic acid moiety must remain intact.

Overall Reaction Scheme

5-Formylfuran-2-carboxylic acidthis compound

Mechanistic Insights

The conversion of the aldehyde to a nitrile using hydroxylamine-O-sulfonic acid proceeds through a well-established pathway. The causality behind this transformation involves two key stages:

-

Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine-O-sulfonic acid on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer and dehydration to form an O-sulfonylated oxime intermediate.

-

Elimination: The O-sulfonyl group is an excellent leaving group. Under the reaction conditions, a base (such as water) facilitates the elimination of the C5-proton and the O-sulfonyl group, leading to the formation of the stable nitrile triple bond.

// Reactants Start [label="5-Formylfuran-2-carboxylic acid", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Hydroxylamine-O-sulfonic acid (H₂NOSO₃H)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Intermediate1 [label="O-Sulfonylated Oxime Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Product [label="this compound", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="H₂SO₄ + H₂O", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections {rank=same; Start; Reagent;} Start -> Intermediate1 [label=" 1. Nucleophilic Attack\n 2. Dehydration "]; Reagent -> Intermediate1; Intermediate1 -> Product [label=" Elimination "]; Intermediate1 -> Byproduct [style=dashed]; }

Figure 1: Simplified mechanistic pathway for nitrile synthesis.

Experimental Protocol

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials and Equipment

| Reagent/Material | CAS Number | Recommended Purity | Supplier |

| 5-Formylfuran-2-carboxylic acid | 4282-27-9 | >98% | Standard chemical suppliers |

| Hydroxylamine-O-sulfonic acid | 2950-43-8 | >97% | Standard chemical suppliers |

| Deionized Water | 7732-18-5 | N/A | Laboratory supply |

| Ethyl Acetate | 141-78-6 | ACS Grade | Standard chemical suppliers |

| Brine (Saturated NaCl) | 7647-14-5 | N/A | Laboratory prepared |

| Anhydrous Magnesium Sulfate | 7487-88-9 | ACS Grade | Standard chemical suppliers |

Equipment:

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or meter

Step-by-Step Synthesis Procedure

A [label="1. Dissolve FFCA\nin Water"]; B [label="2. Add HOSA\n(portion-wise)"]; C [label="3. Heat Reaction\n(e.g., 60-80°C)"]; D [label="4. Monitor Progress\n(TLC/LC-MS)"]; E [label="5. Cool to RT\n& Extract"]; F [label="6. Wash Organic Layer\n(Water, Brine)"]; G [label="7. Dry & Concentrate"]; H [label="8. Purify Product\n(Recrystallization)"]; I [label="9. Characterize Final\nProduct"];

A -> B -> C -> D -> E -> F -> G -> H -> I; }

Figure 2: High-level experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-formylfuran-2-carboxylic acid (5.0 g, 35.7 mmol). Add 100 mL of deionized water to the flask. Stir the mixture to achieve a suspension.

-

Reagent Addition: While stirring, carefully add hydroxylamine-O-sulfonic acid (4.4 g, 38.9 mmol, 1.1 equivalents) to the suspension in small portions over 10-15 minutes. Note: The addition may be slightly exothermic.

-

Reaction: Fit the flask with a condenser and heat the mixture to 70-80 °C using a pre-heated oil bath. Maintain stirring at this temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 50:50 ethyl acetate/hexanes with a small amount of acetic acid. The reaction is generally complete within 2-4 hours, as indicated by the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the flask to room temperature in an ice bath. The aqueous solution will be acidic. Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL). This removes any remaining inorganic acids and salts.

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes or toluene. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Filter the purified crystals and dry them under vacuum.

Expected Results and Characterization

| Parameter | Value |

| Expected Yield | 85-95% |

| Appearance | Off-white to light brown solid |

| Molecular Formula | C₆H₃NO₃ |

| Molecular Weight | 137.09 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.4-7.6 (m, 2H), ~13.8 (br s, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~158.5, ~149.2, ~125.1, ~122.8, ~115.6, ~110.4 |

| IR (KBr, cm⁻¹) | ~3200-2500 (br, O-H), ~2230 (C≡N), ~1700 (C=O) |

Troubleshooting and Safety Precautions

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Degradation of starting material or product; Inefficient extraction. | Ensure reaction goes to completion via monitoring. Avoid excessive heating or prolonged reaction times. Perform extractions thoroughly and check the pH of the aqueous layer to ensure the product is protonated. |

| Reaction Stalls | Impure reagents; Incorrect temperature. | Use high-purity starting materials. Verify the temperature of the reaction mixture with a calibrated thermometer. |

| Impure Product | Residual starting material; Side products. | If significant starting material remains, consider increasing the reaction time or temperature slightly. For purification challenges, column chromatography (silica gel, ethyl acetate/hexanes/acetic acid) can be an alternative to recrystallization. |

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and appropriate chemical-resistant gloves when performing this procedure.

-

Reagent Handling: Hydroxylamine-O-sulfonic acid is corrosive and a potential skin and eye irritant. Handle it with care in a well-ventilated fume hood. Avoid inhalation of dust.

-

Solvent Safety: Ethyl acetate is flammable. Ensure all heating is performed using a heating mantle or oil bath, and keep away from open flames. Conduct extractions and solvent removal in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from 5-formylfuran-2-carboxylic acid via direct conversion with hydroxylamine-O-sulfonic acid represents a highly efficient, practical, and scalable method. The protocol detailed in this guide is robust, utilizes readily available reagents, and proceeds under mild conditions, making it an excellent choice for producing this valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can reliably access multi-gram quantities of high-purity this compound, paving the way for further innovation in drug discovery and materials science.

References

-

Fang, C., Li, M., Hu, X., Mo, W., Hu, B., Sun, N., Jin, L., & Shen, Z. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. RSC Advances, 7(10), 5569-5573. [Link]

-

Quinn, D. J., Haun, G. J., & Moura-Letts, G. (2016). Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water. Tetrahedron Letters, 57(34), 3844-3847. [Link]

-

ScienceDirect. (n.d.). Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water. Retrieved January 12, 2026, from [Link]

-

Wang, L., Liu, Y., Li, H., & He, L. (2022). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. Communications Biology, 5(1), 599. [Link]

-

Mutalabisin, F., Johan, M. R., & Khaligh, N. G. (2024). Direct Catalytic Conversion of Aldehydes to Nitriles. Mini-Reviews in Organic Chemistry, 21(5), 505-513. [Link]

-

ResearchGate. (2016). Direct Synthesis of Nitriles from Aldehydes with Hydroxylamine-O-Sulfonic Acid in Acidic Water. Retrieved January 12, 2026, from [Link]

-

Bentham Science. (n.d.). Direct Catalytic Conversion of Aldehydes to Nitriles. Retrieved January 12, 2026, from [Link]

-

University of Malaya Research Repository. (2024). Direct Catalytic Conversion of Aldehydes to Nitriles. Retrieved January 12, 2026, from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:212197-74-5. Retrieved January 12, 2026, from [Link]

-

Li, Y., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. RSC Advances, 13(20), 13819-13823. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved January 12, 2026, from [Link]

-

Te-Long. (n.d.). The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2021). Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. Retrieved January 12, 2026, from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS#:212197-74-5 | Chemsrc [chemsrc.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Direct Catalytic Conversion of Aldehydes to Nitriles | Bentham Science [benthamscience.com]

- 6. eprints.um.edu.my [eprints.um.edu.my]

- 7. nbinno.com [nbinno.com]

- 8. Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Formyl-2-furancarboxylic Acid | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchwithrowan.com [researchwithrowan.com]

- 12. Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Cyanofuran-2-Carboxylic Acid: Synthesis, Characterization, and Applications in Antiviral Drug Discovery

This guide provides a comprehensive technical overview of 5-cyanofuran-2-carboxylic acid (CAS No. 212197-74-5), a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a validated synthesis protocol, detail its analytical characterization, and explore its strategic application as a key intermediate in the development of novel antiviral therapeutics, particularly those targeting viral polymerases.

Introduction: The Strategic Value of the Cyanofuran Scaffold

This compound is a bifunctional furan derivative featuring both a carboxylic acid at the C2 position and a nitrile group at the C5 position. This unique arrangement of functional groups on a rigid, aromatic scaffold makes it a highly valuable synthon in organic and medicinal chemistry.

The furan ring itself is a well-established pharmacophore, often employed as a bioisosteric replacement for phenyl rings to modulate properties such as metabolic stability, solubility, and receptor-binding interactions.[1][2] The carboxylic acid moiety provides a handle for a wide range of chemical transformations, most notably amide bond formation, allowing for the facile introduction of diverse side chains and pharmacophoric elements. The electron-withdrawing nitrile group is not merely a passive substituent; it can participate in crucial hydrogen bonding interactions with biological targets and serves as a precursor for other functional groups. Its presence also influences the electronic properties of the furan ring system.

Given the prevalence of furan-containing structures in clinically approved drugs and late-stage clinical candidates, understanding the chemistry and utility of key intermediates like this compound is paramount for the design of next-generation therapeutics.[1][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 212197-74-5 | [4] |

| Molecular Formula | C₆H₃NO₃ | [4] |

| Molecular Weight | 137.09 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 314 °C | [4] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [4] |

Spectroscopic Profile

While a publicly available, peer-reviewed full dataset for this specific molecule is elusive, we can predict its characteristic spectral features based on established principles and data from closely related analogs, such as 5-substituted furan-2-carboxylic acids.[5][6][7] This predicted data serves as a reliable guide for researchers to confirm the identity and purity of their synthesized material.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale and Notes |

| ¹H NMR | Furan H-3 | ~7.3-7.5 ppm (d) | The two furan protons are doublets due to coupling to each other. Their exact shift is influenced by the electron-withdrawing nature of the adjacent substituents. |

| Furan H-4 | ~7.1-7.3 ppm (d) | ||

| Carboxyl OH | >12 ppm (s, broad) | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift and can exchange with D₂O.[5] | |

| ¹³C NMR | Carbonyl C (C=O) | ~158-162 ppm | |

| Furan C2 | ~146-150 ppm | Carbon attached to the carboxylic acid. | |

| Furan C5 | ~118-122 ppm | Carbon attached to the cyano group. | |

| Nitrile C (C≡N) | ~110-115 ppm | ||

| Furan C3 | ~123-127 ppm | ||

| Furan C4 | ~115-119 ppm | ||

| FTIR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding in the carboxylic acid dimer.[7] |

| C≡N Stretch (Nitrile) | 2220-2240 cm⁻¹ (sharp, medium) | A sharp and diagnostically useful peak for the nitrile functional group.[7] | |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) | The position reflects the conjugated nature of the carbonyl group.[7] | |

| Mass Spec (ESI-) | [M-H]⁻ | m/z 136.00 | Expected parent ion in negative ion mode. |

Synthesis of this compound

The synthesis of this compound can be reliably achieved from the commercially available starting material, 5-formyl-2-furancarboxylic acid. The methodology follows a robust, two-step sequence: formation of an aldoxime followed by its dehydration to the corresponding nitrile. This approach is a standard transformation in organic synthesis.[6][8]

Workflow Diagram

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Rationale: This protocol is designed for high yield and purity. The initial oxime formation is a classic condensation reaction. The subsequent dehydration using acetic anhydride is a common and effective method for converting aldoximes to nitriles.

Step 1: Synthesis of 5-(Hydroxyiminomethyl)furan-2-carboxylic acid (Oxime Intermediate)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 5-formyl-2-furancarboxylic acid in 100 mL of 95% ethanol.

-

Reagent Addition: To this solution, add a solution of 3.0 g of hydroxylamine hydrochloride (NH₂OH·HCl) and 3.8 g of sodium carbonate (Na₂CO₃) in 25 mL of water.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: After cooling to room temperature, carefully acidify the reaction mixture with 2M hydrochloric acid (HCl) until the pH is approximately 3. This will precipitate the oxime product.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude oxime intermediate as a solid. This intermediate is typically used in the next step without further purification.

Step 2: Dehydration to this compound

-

Setup: In a 100 mL round-bottom flask, suspend the crude oxime intermediate from Step 1 in 30 mL of acetic anhydride.

-

Reaction: Gently heat the mixture to reflux for 1 hour. The solid should dissolve as the reaction proceeds.

-

Workup: Cool the reaction mixture to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid extensively with cold water to remove acetic acid. Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2 (NMR, FTIR, MS) and by melting point determination.

Application in Antiviral Drug Discovery: A Scaffold for Polymerase Inhibitors

The furan scaffold is a privileged structure in antiviral drug design.[1][9] Numerous nucleoside and non-nucleoside analogues incorporating furan rings have demonstrated potent activity against a range of viruses by targeting essential viral enzymes, particularly the RNA-dependent RNA polymerase (RdRp). The RdRp is a highly conserved enzyme critical for the replication of RNA viruses, making it an attractive target for broad-spectrum antiviral agents.

This compound is an ideal starting point for the synthesis of novel RdRp inhibitors. The carboxylic acid can be coupled with various amine- or alcohol-containing fragments, including the ribose or ribose-like moieties found in nucleoside analogues, to generate a library of candidate drugs.

Mechanism of Action: Nucleoside Analogue Inhibition

The general mechanism by which nucleoside analogue inhibitors target viral polymerases is a cornerstone of antiviral therapy.

-

Cellular Uptake and Activation: The drug, often administered as a prodrug, enters the host cell.

-

Phosphorylation: Host cell kinases phosphorylate the nucleoside analogue to its active triphosphate form.

-

Competitive Inhibition: The triphosphate analogue, mimicking a natural nucleoside triphosphate (e.g., ATP, GTP), competes for the active site of the viral RdRp.

-

Incorporation and Chain Termination: The viral polymerase incorporates the analogue into the growing viral RNA strand. Due to modifications on the sugar moiety (often the absence of a 3'-hydroxyl group), the subsequent addition of the next nucleotide is blocked, terminating the replication process.

Caption: Mechanism of viral polymerase inhibition by nucleoside analogues.

Synthetic Strategy Example

This compound can be readily converted into a key amide intermediate. For example, coupling it with a protected amino-sugar derivative would generate a precursor for a novel nucleoside analogue. The cyano group can be maintained as a key interaction point or further transformed, providing extensive synthetic versatility. This strategic positioning allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific viral polymerases. While specific patents detailing the use of CAS 212197-74-5 are not prevalent, the synthetic utility is clear from patents on structurally related furan derivatives used in antiviral contexts.[10][11]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Hazard Statements: Based on supplier safety data sheets, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a building block with significant, yet underexplored, potential in drug discovery. Its defined structure, dual functionality, and the established biological relevance of the furan scaffold make it an attractive starting point for synthetic campaigns. The straightforward and reliable synthesis protocol provided herein enables its accessibility for research laboratories. Its logical application in the construction of novel nucleoside and non-nucleoside analogues targeting viral polymerases positions it as a compound of high interest for developing new treatments for viral diseases. Future research leveraging this scaffold is poised to contribute valuable candidates to the antiviral drug pipeline.

References

-

Fatima, A., et al. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. Journal of Xi'an Shiyou University, Natural Science Edition, 20(3), 226-245. [Link]

-

Chemsrc (2025). This compound | CAS#:212197-74-5. Chemsrc.com. [Link]

-

Kushwaha, N., & Singh, J. (2024). comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 13(8), 232-253. [Link]

- CN102329327B - Furan derivatives and preparation method and application thereof.

-

Wilson, W. C. (1941). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, Coll. Vol. 1, p.276. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Creative Research Thoughts, 12(1). [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

- EP1939191A1 - Furan derivatives, method of synthesis and uses thereof.

-

Abdel-Wahab, B. F., et al. (2009). Synthesis of potent antitumor and antiviral benzofuran derivatives. Archiv der Pharmazie, 342(5), 291-8. [Link]

-

PubChem. 5-(2-Cyanophenyl)furan-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-6. [Link]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). Molecules, 27(12), 3743. [Link]

- WO 2004/064845 A1 - Compositions and methods for combination antiviral therapy.

-

Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

-

Banas, A., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. [Link]

-

NIST Chemistry WebBook. 2-Furancarboxylic acid. National Institute of Standards and Technology. [Link]

-

Abdel-Wahab, H. M., et al. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. RSC Advances, 13(27), 18361-18374. [Link]

-

Kwiecień, H., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 194515. [Link]

-

NIST Chemistry WebBook. 2-Furancarboxylic acid. National Institute of Standards and Technology. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. ijabbr.com [ijabbr.com]

- 3. CN105399711A - Synthesis method of carbofuran carboxylic hapten - Google Patents [patents.google.com]

- 4. This compound | CAS#:212197-74-5 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Furancarboxylic acid [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. xisdxjxsu.asia [xisdxjxsu.asia]

- 10. CN102329327B - Furan derivatives and preparation method and application thereof - Google Patents [patents.google.com]

- 11. EP1939191A1 - Furan derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Cyanofuran-2-Carboxylic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-cyanofuran-2-carboxylic acid, a versatile heterocyclic building block with significant potential in research and development, particularly in the field of medicinal chemistry. This document delves into its core physicochemical properties, spectroscopic profile, synthesis methodologies, and reactivity, culminating in a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 212197-74-5) is a bifunctional furan derivative featuring both a carboxylic acid and a nitrile group.[1][2][3] This unique combination of electron-withdrawing functionalities on an aromatic furan ring imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.[3][4] The furan scaffold itself is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[5][6] The strategic placement of the cyano and carboxylic acid groups on this privileged scaffold allows for diverse chemical modifications, positioning this compound as a key starting material in the development of novel therapeutic agents.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthetic chemistry and drug design.

Core Physicochemical Properties

This compound is a solid at room temperature.[1][7] While comprehensive experimental data for some of its properties are not widely published, its key identifiers and characteristics are summarized in Table 1. For optimal stability, the compound should be stored in a dry, airtight container, protected from light.[3][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 212197-74-5 | [1][8] |

| Molecular Formula | C₆H₃NO₃ | [1][2][4] |

| Molecular Weight | 137.09 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| Synonyms | 2-Cyano-5-furancarboxylic acid, 5-Cyano-2-furancarboxylic acid | [1] |

| InChI Key | HHHCADSYQQJUGV-UHFFFAOYSA-N | [1][3] |

Note: Experimental values for melting point, boiling point, solubility, and pKa are not consistently reported in publicly available literature. These properties would need to be determined experimentally for specific applications.

Spectroscopic Characterization

dot

Caption: Workflow for Spectroscopic Analysis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), the exact position of which is dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by six distinct signals. The carbon of the carboxylic acid group is expected in the 160-170 ppm region, while the nitrile carbon should appear around 115-120 ppm. The four carbons of the furan ring will have characteristic shifts, with those attached to the electron-withdrawing groups being more deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the key functional groups. A strong, broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, intense peak around 1700-1730 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid. The C≡N stretching of the nitrile group will be visible as a sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight (137.09 g/mol ). The fragmentation pattern can provide further structural information, with common losses including COOH, CN, and CO.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a chemical building block.

Synthetic Approaches

While a single, standardized protocol is not universally cited, the synthesis of this compound can be approached through several established methods in furan chemistry. A plausible and efficient route involves the palladium-catalyzed cyanation of a suitable 5-halofuran-2-carboxylic acid derivative, such as methyl 5-bromofuran-2-carboxylate, followed by hydrolysis of the ester.[3]

dot

Caption: A potential synthetic route to the target molecule.

Experimental Protocol: Palladium-Catalyzed Cyanation (Hypothetical)

This protocol is a generalized representation and requires optimization for specific laboratory conditions.

-

Reaction Setup: To an oven-dried flask, add methyl 5-bromofuran-2-carboxylate, a cyanide source (e.g., zinc cyanide), a palladium catalyst (e.g., Pd₂(dba)₃), and a phosphine ligand (e.g., dppf).

-

Solvent and Degassing: Add a suitable dry, degassed solvent such as DMF or DMA. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to the optimized temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 5-cyanofuran-2-carboxylate.

-

Hydrolysis: Treat the resulting ester with an aqueous base (e.g., NaOH or LiOH) in a solvent like methanol or THF. Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound, which can then be collected by filtration and dried.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its three key components: the furan ring, the carboxylic acid group, and the nitrile group.

-

Furan Ring: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[6][9] However, the presence of two strong electron-withdrawing groups (COOH and CN) deactivates the ring, making electrophilic attack more challenging than in unsubstituted furan. Any substitution would be expected to occur at the C-3 or C-4 positions.

-

Carboxylic Acid Group: The carboxylic acid functionality allows for standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol.[10] These reactions are fundamental to its use in building more complex molecules.

-

Nitrile Group: The nitrile group can undergo a variety of reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or be subjected to nucleophilic attack by organometallic reagents.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive scaffold for the synthesis of pharmacologically active compounds. Furan-containing molecules have demonstrated a broad spectrum of biological activities, and this particular derivative serves as a versatile starting point for creating libraries of compounds for screening.[5][6]

A notable application of this compound is as a key intermediate in the synthesis of inhibitors for the Macrophage colony-stimulating factor 1 receptor (CSF1R).[3] CSF1R is a receptor tyrosine kinase that plays a critical role in the regulation of macrophages and is implicated in various inflammatory diseases and cancers. The ability to synthesize potent and selective inhibitors of this receptor is a significant area of research, and this compound provides a core structure that can be elaborated to achieve this.

The bifunctional nature of the molecule allows for the introduction of various substituents through amide coupling at the carboxylic acid position and further modifications of the nitrile group, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

Conclusion

This compound is a high-value chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, combined with the versatile reactivity of its functional groups, makes it an ideal building block for the creation of novel compounds with diverse biological activities. As the demand for new and effective therapeutics continues to grow, the strategic use of such versatile scaffolds will be paramount in the discovery and development of the next generation of drugs.

References

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

Nivrutti International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

-

Chemsrc. This compound | CAS#:212197-74-5. [Link]

-

PMC. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 5-(2-Cyanophenyl)furan-2-carboxylic acid. [Link]

-

YouTube. Five Member Heterocycles Reactivity of Furan. [Link]

-

ScienceDirect. Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. [Link]

-

Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]

-

Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

ResearchGate. (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

-

ResearchGate. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

NIST WebBook. 2-Furancarboxylic acid. [Link]

-

ResearchGate. Synthesis of 2-Cyano-5-nitrofuran. [Link]

-

ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

-

ResearchGate. A convenient synthesis of 5-fluorofuran-2-carboxylic acid. [Link]

Sources

- 1. 5-cyanofuran-2-carboxylicacid | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H3NO3 | CID 10855516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 212197-74-5 [smolecule.com]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijabbr.com [ijabbr.com]

- 7. nanochemazone.com [nanochemazone.com]

- 8. This compound | CAS#:212197-74-5 | Chemsrc [chemsrc.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Cyanofuran-2-carboxylic Acid

Introduction

5-Cyanofuran-2-carboxylic acid is a heterocyclic organic compound featuring a furan ring substituted with both a carboxylic acid and a nitrile (cyano) group.[1][2] With a molecular formula of C₆H₃NO₃ and a molecular weight of 137.09 g/mol , this molecule serves as a versatile building block, or synthon, in medicinal chemistry and materials science.[1][2] The distinct electronic properties of the electron-withdrawing cyano and carboxylic acid groups on the aromatic furan scaffold make it a valuable component in the design of novel therapeutic agents and functional materials.[2]

Accurate structural elucidation and purity assessment are paramount in any research and development context. This guide provides a comprehensive overview of the expected spectral data for this compound using core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this important chemical entity.

Molecular Structure and Key Features

To properly interpret spectroscopic data, an understanding of the molecule's structure is essential. The key features include an aromatic furan ring, a carboxylic acid group at position 2, and a cyano group at position 5. The two protons on the furan ring are in a meta-like relationship, which influences their NMR signal coupling.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard proton spectrum with a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 seconds to ensure proper quantification of the acidic proton.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, although none are present on the furan ring itself.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two furan protons and the single carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears in this far downfield region.[3][4][5] The signal is often broad due to hydrogen bonding and chemical exchange.[5] |

| ~7.6-7.8 | Doublet | 1H | H-3 | The proton at C3 is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~7.4-7.6 | Doublet | 1H | H-4 | The proton at C4 is adjacent to the electron-withdrawing cyano group. It will appear as a doublet due to coupling with H-3. The coupling constant (J) is expected to be ~3-4 Hz, typical for furan ring protons in this arrangement. |

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum should display six signals for the six unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158-162 | C=O (Carboxylic Acid) | Carbonyl carbons in carboxylic acids are highly deshielded and appear in this range.[4][5] |

| ~148-152 | C-2 | The carbon atom attached to both the ring oxygen and the carboxylic acid group will be significantly downfield. |

| ~130-135 | C-5 | The carbon atom attached to both the ring oxygen and the cyano group will also be downfield, though typically less so than C-2. |

| ~125-130 | C-3 | Aromatic CH carbon adjacent to the carboxylic acid group. |

| ~120-125 | C-4 | Aromatic CH carbon adjacent to the cyano group. |

| ~115-120 | C≡N (Nitrile) | Nitrile carbons typically absorb in this region of the spectrum.[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups within a molecule.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Characteristic IR Absorption Bands (Expected)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid |

| 2220-2260 | C≡N stretch | Sharp, Medium-Strong | Nitrile |

| 1700-1725 | C=O stretch | Sharp, Strong | Carboxylic Acid |

| ~1600 & ~1475 | C=C stretch | Medium | Aromatic (Furan Ring) |

| 1210-1320 | C-O stretch | Strong | Carboxylic Acid |

| 900-960 | O-H bend (out-of-plane) | Broad, Medium | Carboxylic Acid Dimer |

Interpretation:

-

O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad O-H stretching band that spans from 2500 to 3300 cm⁻¹.[3][4][6] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[6][7]

-

C≡N Stretch: The nitrile group should give a sharp, intense absorption near 2230 cm⁻¹.[3][4] This region of the spectrum has few other interfering absorptions, making it highly diagnostic for the presence of a cyano group.

-

C=O Stretch: A sharp and very strong carbonyl peak is expected around 1710 cm⁻¹, characteristic of a hydrogen-bonded (dimeric) carboxylic acid.[3][4] Conjugation with the furan ring may shift this frequency slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

Negative Ion Mode: This mode is often ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. The expected m/z would be 136.0.

-

Positive Ion Mode: The [M+H]⁺ ion (m/z 138.0) may also be observed.

-

High-Resolution MS (HRMS): For unambiguous formula determination, HRMS (e.g., on a Q-ToF instrument) should be used to obtain the exact mass.[8] The calculated exact mass for C₆H₃NO₃ is 137.0089.

-

Expected Mass Spectrometry Data

| m/z Value (Negative Mode) | Ion | Rationale |

| 136.0 | [M-H]⁻ | Molecular ion peak (base peak) resulting from the loss of the acidic proton. |

| 92.0 | [M-H-CO₂]⁻ | Loss of carbon dioxide (44 Da) from the carboxylate anion. |

| m/z Value (Positive Mode, EI) | Ion | Rationale |

| 137 | [M]⁺˙ | Molecular ion peak. |

| 120 | [M-OH]⁺ | Loss of a hydroxyl radical (17 Da). |

| 109 | [M-CO]⁺˙ | Loss of carbon monoxide (28 Da). |

| 92 | [M-COOH]⁺ | Loss of the carboxyl group as a radical (45 Da). This is a common fragmentation for carboxylic acids.[9] |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where data from each technique corroborates the others.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of NMR, IR, and mass spectrometry. NMR spectroscopy provides the precise arrangement of the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the critical carboxylic acid and nitrile functional groups through their characteristic vibrations, and mass spectrometry validates the molecular weight and elemental composition. This guide provides the expected spectral signatures and standard methodologies, offering a robust framework for researchers to confidently identify and verify this valuable chemical compound in their work.

References

-

Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Mori, M., et al. (2022). Supplementary Materials for 5-(4-Nitrophenyl)furan-2-carboxylic acid. Semantic Scholar. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 212197-74-5 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility and Stability of 5-Cyanofuran-2-Carboxylic Acid: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Cyanofuran-2-carboxylic acid is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is a prerequisite for its successful application in research and development. This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for characterizing the solubility and stability of this molecule. We delve into the causality behind experimental design, present detailed, self-validating methodologies for solubility assessment and forced degradation studies, and outline the development of a suitable analytical method for quantification. This document is intended to serve as a practical resource for scientists, enabling robust and reliable characterization of this compound in a drug development or chemical research setting.

Introduction and Physicochemical Profile

The furan ring system is a cornerstone in medicinal chemistry and the development of novel materials. When functionalized with both a carboxylic acid and a nitrile group, as in this compound, the resulting molecule presents a unique combination of polarity, reactivity, and hydrogen bonding capabilities. These features govern its behavior in solution and its robustness to environmental stressors—critical parameters for any chemical entity progressing through a development pipeline.

Before delving into experimental characterization, it is essential to consolidate the known physicochemical properties of the target compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 212197-74-5 | [1] |

| Molecular Formula | C₆H₃NO₃ | [2] |

| Molecular Weight | 137.09 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| InChI Key | HHHCADSYQQJUGV-UHFFFAOYSA-N | |

| Storage | Sealed in dry, 2-8°C |

Solubility Profiling: A Foundation for Formulation

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. The structure of this compound—containing a polar carboxylic acid (pKa ≈ 3-4), a polar nitrile group, and a moderately polar furan ring—suggests a complex solubility profile. It is expected to exhibit acidic properties, leading to significantly increased solubility in basic aqueous solutions compared to neutral or acidic water.[4] Its solubility in organic solvents will be governed by a balance of polarity and hydrogen bonding interactions.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes a robust method for determining the equilibrium solubility of this compound across a range of relevant solvent systems using the shake-flask method, with quantification by High-Performance Liquid Chromatography (HPLC).

Causality of Solvent Selection:

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): These are chosen to assess solubility below, at physiological pH, and above the anticipated pKa of the carboxylic acid, which is crucial for predicting behavior in biological systems and for developing pH-controlled formulations.

-

Common Organic Solvents (Methanol, Acetonitrile, DMSO, Ethyl Acetate): This selection spans a range of polarities and protic/aprotic characteristics, providing a broad understanding of the compound's solvophilicity for applications in synthesis, purification, and formulation with co-solvents.[5][6][7]

Step-by-Step Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to each selected solvent in separate, sealed vials. Ensure enough solid is present so that it remains undissolved at equilibrium.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution plateaus.

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any undissolved microparticles. This step is critical to avoid artificially inflated results.

-

-

Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is essential for accurate calculation.

-

Quantification: Analyze the diluted samples using a validated HPLC method (see Section 4).

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

Table 2: Example Solubility Data for this compound at 25°C

| Solvent System | pH | Solubility (mg/mL) |

| Phosphate Buffer | 3.0 | [Experimental Value] |

| Phosphate Buffered Saline (PBS) | 7.4 | [Experimental Value] |

| Borate Buffer | 9.0 | [Experimental Value] |

| Methanol | N/A | [Experimental Value] |

| Acetonitrile | N/A | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | N/A | [Experimental Value] |

| Ethyl Acetate | N/A | [Experimental Value] |

Workflow for Solubility Determination

The logical flow of the solubility experiment can be visualized as follows.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is paramount for defining storage conditions, shelf-life, and potential incompatibilities. Forced degradation, or stress testing, is a systematic way to probe a molecule's intrinsic stability by exposing it to conditions more severe than those it would typically encounter.[8][9] This process is fundamental for developing stability-indicating analytical methods.[10]

Anticipated Degradation Pathways

Based on the chemistry of the furan ring and its substituents, several degradation pathways can be anticipated:

-

Hydrolysis: The nitrile group could hydrolyze under strong acidic or basic conditions to form the corresponding amide and subsequently the di-carboxylic acid.

-

Decarboxylation: Furoic acids are known to undergo thermal decarboxylation, which would lead to the formation of 5-cyanofuran.[11]

-

Oxidative Degradation: The furan ring is susceptible to oxidative cleavage, which can break open the ring to form various dicarbonyl compounds.[12]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to dimerization, polymerization, or ring-opening.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study designed to identify potential degradants and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the parent compound.

Causality of Stress Conditions:

-

Acid/Base Hydrolysis: Simulates exposure to extreme pH environments that might be encountered during manufacturing or in certain formulations.

-

Oxidation: Probes the molecule's susceptibility to oxidative stress, a common degradation pathway. Hydrogen peroxide is a standard and effective oxidizing agent.[9]

-

Thermal Stress: Evaluates the impact of heat, which is critical for determining appropriate storage and shipping temperatures.

-

Photostability: Assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines, to determine if light-protective packaging is required.

Step-by-Step Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours) by HPLC.

-

If no degradation occurs, a higher acid concentration (e.g., 1 M HCl) or higher temperature can be used.[8]

-

Before analysis, neutralize the sample with an equivalent amount of NaOH.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Keep at room temperature and monitor for degradation over time. Basic hydrolysis is often faster than acidic hydrolysis.

-

If no degradation occurs, gentle heating may be applied.

-

Before analysis, neutralize the sample with an equivalent amount of HCl.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature and monitor for degradation over time. Protect from light to prevent photolytic contributions.

-

If the reaction is slow, gentle heating can be used.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Separately, expose a solution of the compound to the same temperature.

-

Monitor for degradation over several days.

-

-

Photolytic Degradation:

-

Expose both the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Monitor for degradation over a defined exposure period.

-

For all conditions, samples should be withdrawn at appropriate time points, diluted as necessary, and analyzed by the stability-indicating HPLC method.

Workflow for Forced Degradation Studies

Caption: Workflow for Conducting Forced Degradation Studies.

Analytical Methodology for Quantification

A robust, validated analytical method is the linchpin of both solubility and stability studies. A stability-indicating HPLC method is one that can accurately quantify the parent compound while also separating it from all potential process impurities and degradation products.[13]

Protocol: Stability-Indicating HPLC-UV Method

The following protocol describes a typical reversed-phase HPLC method suitable for analyzing this compound.

Causality of Method Parameters:

-

Column (C18): A C18 column is a versatile, non-polar stationary phase that provides good retention for moderately polar compounds like the target analyte.

-

Mobile Phase (Acidified Water/Acetonitrile): An acidic modifier (e.g., formic or acetic acid) is used to suppress the ionization of the carboxylic acid group, resulting in a single, sharp chromatographic peak and improved retention.[14] Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A gradient elution is often necessary to separate the parent compound from more or less polar degradants in a reasonable runtime.

-

Detector (UV/DAD): The furan ring contains a chromophore, making UV detection a suitable and robust method for quantification. A Diode Array Detector (DAD) is preferred as it can provide spectral data to assess peak purity and help in the identification of new peaks (degradants).

Step-by-Step Methodology:

-

Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a DAD.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of the compound (to be determined experimentally, likely around 250-280 nm).

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase, spanning the expected concentration range of the samples (e.g., 1 to 100 µg/mL).

-

Calibration: Inject the standards and construct a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is required.

-

Sample Analysis: Inject the prepared samples from the solubility and stability studies.

-

Method Validation: To confirm the method is stability-indicating, analyze the samples from the forced degradation study. The method must demonstrate baseline separation between the parent peak and all degradant peaks. Peak purity analysis using the DAD should be performed on the parent peak in the stressed samples to confirm it is free from co-eluting impurities.

Workflow for Analytical Quantification

Caption: General Workflow for HPLC-based Quantification.

Conclusion

The successful application of this compound in any scientific endeavor hinges on a foundational understanding of its solubility and stability. This guide provides the strategic framework and detailed experimental protocols necessary to generate this critical data. By employing systematic solubility testing, comprehensive forced degradation studies, and a robust, stability-indicating analytical method, researchers can confidently define appropriate handling procedures, storage conditions, and formulation strategies. This rigorous, data-driven approach not only ensures the integrity of experimental outcomes but also accelerates the transition of promising molecules from the laboratory to their final application.

References

-

Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]

-

Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Unknown Author. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Van der Fels-Klerx, H. J., Capuano, E., Nguyen, H. T., & Mogol, B. A. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]

-

Lomenick, B., & Yates, P. (2008). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

Donahue, J. P. (2014). Oxidative Cleavage of Furans. Organic Reactions. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2 # Solubility 13. Bellevue College. [Link]

-

Unknown Author. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. StuDocu. [Link]

-

Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]

-

Javed, S. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Ankur, C. (2020). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Pereira, S., et al. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 41(12), 2636-2643. [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

-

Ohorodnik, M., et al. (2021). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 7(1). [Link]

-

Chemsrc. (n.d.). This compound | CAS#:212197-74-5. [Link]

-

Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link]

-

Shimadzu. (n.d.). ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. [Link]

-

PubChem. (n.d.). This compound | C6H3NO3 | CID 10855516. [Link]

-

Wang, Y., et al. (2017). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 58(4), 803-811. [Link]

-

Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. [Link]

-

Huang, T. C., Kao, T. H., Inbaraj, B. S., & Chen, B. H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2235. [Link]

-

Jantarat, C., Sirirak, J., & Reutrakul, V. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

Kaysheva, A. L., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(21), 6489. [Link]

-

Al-Holy, M., & Al-Adawi, S. (2020). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Methods and Protocols, 3(4), 77. [Link]

-

Huang, T. C., Kao, T. H., Inbaraj, B. S., & Chen, B. H. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(15), 2235. [Link]

-

Li, Z., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8173. [Link]

-

Brentzel, Z. J., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Sustainable Chemistry & Engineering, 12(28), 10836-10846. [Link]

-

Contente, M. L., et al. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]

-

Liu, B., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Molecules, 24(12), 2233. [Link]

Sources

- 1. This compound | CAS#:212197-74-5 | Chemsrc [chemsrc.com]

- 2. This compound | C6H3NO3 | CID 10855516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-cyanofuran-2-carboxylicacid | CymitQuimica [cymitquimica.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents | Academic Journals and Conferences [science.lpnu.ua]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. researchgate.net [researchgate.net]

- 12. organicreactions.org [organicreactions.org]

- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 14. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

Safe Handling and Storage of 5-Cyanofuran-2-Carboxylic Acid: A Technical Guide for Researchers

Compound Profile and Inherent Hazards

5-Cyanofuran-2-carboxylic acid (CAS 212197-74-5) is a solid organic compound with the molecular formula C₆H₃NO₃ and a molecular weight of approximately 137.09 g/mol .[1] Its structure, featuring a furan ring, a nitrile group, and a carboxylic acid moiety, suggests a unique reactivity profile that necessitates careful handling. The inherent hazards can be extrapolated from its constituent functional groups:

-

Furan Ring: Furan and its derivatives are known to be potentially toxic, with some exhibiting hepatotoxicity.[3] They can be irritating to the skin, eyes, and respiratory tract.[4] A significant concern with some furan compounds is the potential for peroxide formation upon exposure to air and light, which can lead to explosive decomposition.[2]

-

Nitrile Group (-C≡N): Nitrile compounds are known for their potential toxicity, which can be acute and may be fatal if inhaled, ingested, or absorbed through the skin.[5] In the body, some nitriles can release cyanide, a potent toxin.[6] The combination of a nitrile group with other functional groups can influence its reactivity and toxicity.

-